Drimentine A
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Overview
Description
Drimentine A is a novel antibiotic compound belonging to the class of terpenylated diketopiperazines. It is known for its antibiotic, antifungal, and anthelmintic activities. This compound is derived from actinomycete bacteria and has a unique structure that makes it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Drimentine A involves several key steps. One of the primary methods includes the use of palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde. These steps are crucial in assembling the terpenoid and alkaloid portions of this compound from readily available starting materials such as l-tryptophan, l-proline, and (+)-sclareolide .
Industrial Production Methods
Industrial production of this compound is still under research and development. the synthetic routes mentioned above provide a foundation for scaling up the production process. The use of advanced catalytic methods and optimization of reaction conditions are essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Drimentine A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
- Palladium catalysts for cyanoamidation.
- Reductive agents for cross-coupling reactions.
- Photoredox catalysts for α-alkylation.
Major Products Formed
Scientific Research Applications
Drimentine A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its antibiotic and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Explored for its potential therapeutic applications in treating bacterial and fungal infections.
Industry: Studied for its potential use in developing new industrial catalysts and chemical processes.
Mechanism of Action
The mechanism of action of Drimentine A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with key enzymes and proteins essential for bacterial survival .
Comparison with Similar Compounds
Drimentine A is part of a family of compounds known as drimentines, which include Drimentine F and Drimentine G. These compounds share a similar terpenylated diketopiperazine structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of antibiotic, antifungal, and anthelmintic properties .
List of Similar Compounds
- Drimentine F
- Drimentine G
- Indotertine A
Properties
IUPAC Name |
(1S,4S,7S,9S)-9-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O2/c1-19(2)16-24-28(37)35-25(27(36)33-24)18-32(21-10-7-8-11-23(21)34-29(32)35)17-22-20(3)12-13-26-30(4,5)14-9-15-31(22,26)6/h7-8,10-11,19,22,24-26,29,34H,3,9,12-18H2,1-2,4-6H3,(H,33,36)/t22-,24-,25-,26-,29-,31+,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEZZWASEJCIRP-ANXNZIBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC5C(=C)CCC6C5(CCCC6(C)C)C)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C[C@H]5C(=C)CC[C@@H]6[C@@]5(CCCC6(C)C)C)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are Drimentines, and where are they found?
A1: Drimentines are a family of tetracyclic alkaloids biosynthetically originating from the condensation of sesquiterpene units onto cyclic dipeptides. [] They are primarily found in Streptomyces species, a type of actinomycete bacteria. [, , , ] For example, Drimentine A has been isolated from the reeds rhizosphere soil-derived actinomycete Streptomyces sp. CHQ-64. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they provide insight into its core structure. Drimentines share a fused "pyrroloindoline–diketopiperazine" core. [] This complex structure features a C3a-linked aliphatic side chain derived from sesquiterpenes. []
Q3: What is the proposed biosynthetic pathway for this compound?
A4: Although the exact biosynthetic pathway of this compound is not fully elucidated in the provided abstracts, a close relationship with Indotertine A is suggested. [, ] A potential pathway involves acidic activation of the germinal diamine moiety of Drimentine F, leading to the formation of an iminium species. This iminium species could then undergo an iminium–olefin cyclization followed by proton elimination, yielding Indotertine A. [] Additionally, research suggests the involvement of cyclodipeptide synthases and unusual tRNA-dependent diketopiperazine-terpene biosynthetic machinery in the biosynthesis of Drimentines. []
Q4: What synthetic strategies have been employed for this compound synthesis?
A5: The total synthesis of this compound has been achieved using a photocatalyzed radical conjugate addition as a key step to form the critical C10b–C12 bond within the drimentine scaffold. [, ] This approach utilizes bis(Boc-l-tryptophan) methyl ester and a derivative of (+)-sclareolide as precursors for the radical conjugate addition. []
Q5: Have there been studies exploring the Structure-Activity Relationship (SAR) of this compound?
A6: While the provided abstracts do not delve into specific SAR studies for this compound, they highlight the synthesis and biological evaluation of Δ8′-isothis compound and related compounds. [, ] These investigations likely provide insights into the impact of structural modifications on the biological activity of drimentine analogues. Additionally, research on the drimentine biosynthetic pathway, particularly the role of N-methyltransferases, contributes to understanding the structure-activity relationship within this class of compounds. []
Q6: What analytical methods are used to characterize and study this compound?
A7: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial in elucidating the structure of this compound and related compounds. [, ] Additionally, X-ray single-crystal diffraction analysis is employed to determine the absolute configuration of these complex molecules. [] Furthermore, Time-Dependent Density Functional Theory (TDDFT) calculations, specifically Electronic Circular Dichroism (ECD) calculations, assist in confirming the absolute configuration and understanding the electronic properties of this compound and its analogues. [, ]
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